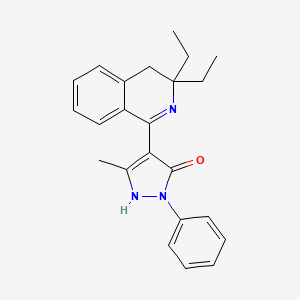
(4Z)-4-(3,3-diethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1Z)-3,3-Diethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a fascinating compound known for its complex structure and diverse chemical reactivity. This compound's unique arrangement includes an isoquinoline ring fused with a pyrazolone ring, making it a subject of significant interest in both organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 3,3-diethyl-1,2,3,4-tetrahydroisoquinoline with 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one under controlled conditions. This reaction typically requires a strong base and is conducted in an inert atmosphere to prevent oxidation and side reactions.
Industrial Production Methods
In industrial settings, the synthesis often involves automated processes for precision and scalability. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Industrial methods might also involve catalysts to speed up the reaction and reduce energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation can transform functional groups within the compound, often enhancing its reactivity or stability.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed depend on the type of reaction and the conditions used. For example, oxidation might lead to the formation of ketones or alcohols, while substitution could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in biochemical assays and as a probe for studying enzyme activity.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of materials with specific optical or electronic properties.
Mecanismo De Acción
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, altering cellular processes. The pathways involved can vary but often include signal transduction pathways that regulate cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
4-[(1Z)-3,3-Diethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of an isoquinoline and pyrazolone ring. Similar compounds might include:
Isoquinolines: : Known for their biological activity and used in various pharmaceuticals.
Pyrazolones: : Often explored for their anti-inflammatory properties.
These comparisons highlight the compound's uniqueness and its potential advantages in specific applications.
Feel free to ask me anything more specific about this compound!
Propiedades
Fórmula molecular |
C23H25N3O |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
4-(3,3-diethyl-4H-isoquinolin-1-yl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H25N3O/c1-4-23(5-2)15-17-11-9-10-14-19(17)21(24-23)20-16(3)25-26(22(20)27)18-12-7-6-8-13-18/h6-14,25H,4-5,15H2,1-3H3 |
Clave InChI |
RJRWJSMPIHVGIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=CC=CC=C2C(=N1)C3=C(NN(C3=O)C4=CC=CC=C4)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B15011256.png)

![2-[(Phenylsulfanyl)methyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15011278.png)
![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
![(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B15011288.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)
![2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B15011297.png)
![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)

![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)
![3-[[(E)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B15011340.png)
![N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011347.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)
